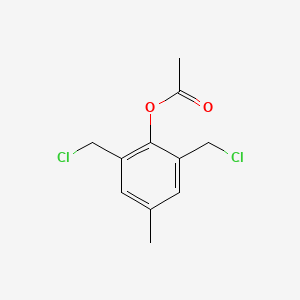

2,6-Bis(chloromethyl)-p-tolyl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,6-Bis(chloromethyl)-4-tolyl acetate: is an organic compound with the molecular formula C11H12Cl2O2 . It is a derivative of toluene, where the methyl group is substituted with two chloromethyl groups and an acetate group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(chloromethyl)-4-tolyl acetate typically involves the chloromethylation of 4-methylphenol (p-cresol) followed by acetylation. The chloromethylation can be achieved using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The resulting 2,6-bis(chloromethyl)-4-methylphenol is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2,6-Bis(chloromethyl)-4-tolyl acetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl groups can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

Reduction: The chloromethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, and sodium alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products:

Nucleophilic Substitution: Products include azides, thioethers, and ethers.

Oxidation: The major product is 2,6-bis(carboxymethyl)-4-tolyl acetate.

Reduction: The major product is 2,6-dimethyl-4-tolyl acetate.

Scientific Research Applications

Overview

2,6-Bis(chloromethyl)-p-tolyl acetate is an organic compound with the molecular formula C₁₁H₁₂Cl₂O₂. Its structure features two chloromethyl groups at the 2 and 6 positions of a p-tolyl acetate framework. This compound is primarily recognized for its potential applications in organic synthesis, particularly as a chemical intermediate.

Chemical Properties and Reactivity

The compound exhibits significant reactivity due to the presence of chloromethyl groups, which can participate in nucleophilic substitution reactions. This characteristic makes it valuable in the synthesis of various derivatives that may possess unique properties or biological activities. The chloromethyl groups can be substituted by nucleophiles such as amines or alcohols, facilitating the formation of new compounds. Additionally, under acidic or basic conditions, hydrolysis can occur, leading to the production of 2,6-bis(hydroxymethyl)-p-tolyl acetate and hydrochloric acid.

Applications in Organic Synthesis

- Chemical Intermediate : The primary application of this compound is as a chemical intermediate in organic synthesis. Its ability to undergo nucleophilic substitution reactions allows for the creation of various derivatives that may have distinct biological activities.

- Pharmaceutical Chemistry : This compound can serve as a precursor for synthesizing more complex molecules relevant in pharmaceutical chemistry. Compounds with similar structures have been studied for their cytotoxicity and potential therapeutic applications.

- Synthesis of Biologically Active Compounds : The chloromethyl group is often associated with biological activity due to its capacity to form reactive intermediates capable of interacting with biological macromolecules. Although specific data on the biological activity of this compound is limited, its structural analogs have shown promising results in therapeutic contexts.

Case Studies and Research Findings

While comprehensive case studies specifically focusing on this compound are scarce, related compounds provide insights into potential applications:

- Cytotoxicity Studies : Research on structurally similar compounds has indicated cytotoxic effects against various cancer cell lines. For instance, compounds featuring chloromethyl groups have demonstrated significant inhibitory effects on cancer cell proliferation due to their ability to form reactive intermediates.

- Antimicrobial Activity : Similar derivatives have been evaluated for their antimicrobial properties. Studies show that compounds with chloromethyl functionalities exhibit varying degrees of antibacterial and antifungal activities, suggesting that this compound may also possess similar properties.

Mechanism of Action

The mechanism of action of 2,6-Bis(chloromethyl)-4-tolyl acetate involves its reactivity towards nucleophiles and electrophiles. The chloromethyl groups are highly reactive towards nucleophiles, making it a useful intermediate in various chemical reactions. The acetate group can also participate in esterification and transesterification reactions, further expanding its utility in organic synthesis.

Comparison with Similar Compounds

2,6-Bis(chloromethyl)-4-methylphenol: Similar structure but lacks the acetate group, making it less reactive in esterification reactions.

2,6-Bis(hydroxymethyl)-4-methylphenol: Contains hydroxymethyl groups instead of chloromethyl groups, making it more suitable for oxidation reactions.

2,6-Bis(bromomethyl)-4-methylphenol: Similar to the chloromethyl derivative but with bromine atoms, making it more reactive in nucleophilic substitution reactions.

Uniqueness: 2,6-Bis(chloromethyl)-4-tolyl acetate is unique due to the presence of both chloromethyl and acetate groups, providing a versatile platform for various chemical transformations. Its dual functionality allows it to participate in a wide range of reactions, making it a valuable compound in synthetic chemistry.

Biological Activity

2,6-Bis(chloromethyl)-p-tolyl acetate (CAS Number: 19228-70-7) is an organic compound characterized by its chloromethyl and acetate functional groups attached to a para-tolyl ring. Its molecular formula is C₁₁H₁₂Cl₂O₂, with a molecular weight of 247.12 g/mol. This compound has garnered interest primarily for its potential applications in organic synthesis and as an intermediate in various chemical processes.

The structure of this compound includes two chloromethyl groups at the 2 and 6 positions of the p-tolyl acetate framework. These chloromethyl groups are significant due to their reactivity, particularly in nucleophilic substitution reactions, which can lead to the formation of various derivatives with potential biological activities .

Potential Biological Activities

- Cytotoxicity: Similar compounds have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the formation of reactive species that can damage cellular components.

- Antimicrobial Properties: Compounds with chloromethyl groups are frequently studied for their antimicrobial properties, as they can disrupt microbial cell membranes or interfere with metabolic pathways .

Case Studies and Research Findings

- Cytotoxicity Assays: Research conducted on structurally related compounds demonstrated that chloromethylated derivatives exhibited significant cytotoxic effects on human cancer cell lines. For instance, a study indicated that compounds with similar functionalities showed IC50 values in the micromolar range against breast cancer cells .

- Antimicrobial Activity: A comparative study highlighted that chlorinated aromatic compounds demonstrated varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism suggested involves disruption of bacterial cell wall integrity and interference with protein synthesis.

- Mutagenicity Studies: Some studies have categorized chlorinated compounds as mutagenic due to their ability to form DNA adducts. While specific data on this compound is scarce, its structural analogs have been linked to mutagenic effects in various assays .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2,4-Dichlorobenzyl acetate | Contains dichlorobenzene moiety | Antimicrobial agent |

| Bis(chloromethyl) ether | Two chloromethyl groups | Known for reactivity and toxicity |

| 4-Chlorobenzyl chloride | Chlorobenzene derivative | Commonly used in organic synthesis |

The uniqueness of this compound lies in its specific arrangement of functional groups and its potential applications as an intermediate in synthesizing biologically active compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,6-Bis(chloromethyl)-p-tolyl acetate with high purity?

- Methodology :

- Catalyzed Lithiation : Reactions using catalysts like DTBB (4,4'-di-tert-butylbiphenyl) in anhydrous THF at low temperatures (-90°C) can facilitate lithiation of chloromethyl groups. This approach, adapted from pyridine derivatives, may yield diastereomeric mixtures requiring purification via flash chromatography (hexane/ethyl acetate gradients) .

- Multi-Step Synthesis : Combining chloromethylation of p-tolyl acetate with formaldehyde and HCl under controlled conditions, followed by recrystallization (e.g., methanol) to isolate the product. Monitor reaction progress using TLC with aluminum oxide plates .

- Key Parameters :

- Solvent purity (anhydrous THF, ≤0.006% water) and argon atmosphere to prevent side reactions.

- Catalyst loading (e.g., 0.05 mmol DTBB per 1 mmol substrate) and slow electrophile addition to minimize byproducts .

Q. How should researchers characterize this compound to confirm structural integrity?

- Analytical Techniques :

- NMR Spectroscopy : Use 1H- and 13C-NMR to identify chloromethyl protons (δ ~4.0–4.5 ppm) and aromatic signals (δ ~6.8–7.6 ppm). Diastereomeric mixtures may show split peaks .

- IR Spectroscopy : Detect C-Cl stretches (~600–800 cm−1) and ester carbonyl vibrations (~1740 cm−1) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

- Elemental Analysis : Validate purity (>98%) by matching experimental C/H/N percentages to theoretical values .

Advanced Research Questions

Q. What factors influence the reactivity of the chloromethyl groups in this compound under nucleophilic substitution?

- Critical Factors :

- Steric Hindrance : The bulky p-tolyl acetate group may slow reactivity compared to simpler analogs (e.g., 2,6-Bis(chloromethyl)pyridine). Optimize solvent polarity (e.g., DMF for SN2) or use phase-transfer catalysts .

- Temperature : Lower temperatures (-90°C) favor controlled lithiation, while higher temperatures (20–50°C) accelerate substitution but risk decomposition .

- Electrophile Compatibility : Test diverse nucleophiles (e.g., amines, thiols) to map reactivity. Monitor byproducts via GC-MS .

Q. How can researchers resolve contradictions in reported yields or byproduct formation during synthesis?

- Troubleshooting Strategies :

- Purification Optimization : Use gradient elution in column chromatography to separate diastereomers or byproducts. For crystalline products, recrystallize in methanol/water mixtures .

- Reaction Monitoring : Employ in-situ FTIR or LC-MS to detect intermediates (e.g., lithiated species) and adjust reagent stoichiometry dynamically .

- Comparative Studies : Benchmark against analogous compounds (e.g., 2,6-Bis(bromomethyl)pyridine) to identify systemic issues in chloromethyl reactivity .

Properties

Molecular Formula |

C11H12Cl2O2 |

|---|---|

Molecular Weight |

247.11 g/mol |

IUPAC Name |

[2,6-bis(chloromethyl)-4-methylphenyl] acetate |

InChI |

InChI=1S/C11H12Cl2O2/c1-7-3-9(5-12)11(15-8(2)14)10(4-7)6-13/h3-4H,5-6H2,1-2H3 |

InChI Key |

KUMMZJSZVNWQLZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)CCl)OC(=O)C)CCl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.